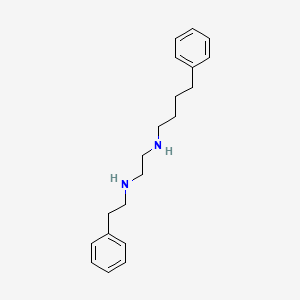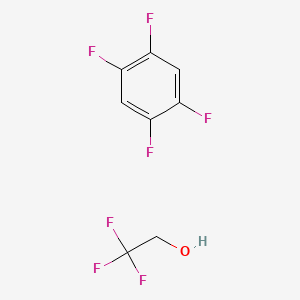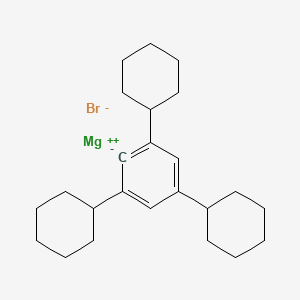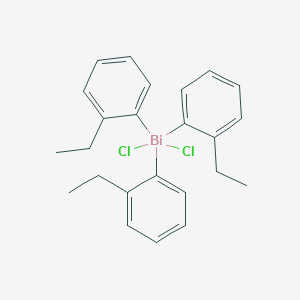![molecular formula C23H19NO3 B14230599 N-{4-[3-(4-Methoxyphenyl)acryloyl]phenyl}benzamide CAS No. 531492-71-4](/img/structure/B14230599.png)
N-{4-[3-(4-Methoxyphenyl)acryloyl]phenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[3-(4-Methoxyphenyl)acryloyl]phenyl}benzamide is an organic compound with the molecular formula C23H19NO3. This compound is known for its unique structure, which includes a methoxyphenyl group and an acrylamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[3-(4-Methoxyphenyl)acryloyl]phenyl}benzamide typically involves the reaction of 4-methoxybenzaldehyde with acetophenone in the presence of a base to form the intermediate chalcone. This intermediate is then reacted with 4-aminobenzoyl chloride under basic conditions to yield the final product. The reaction is usually carried out under reflux conditions with solvents such as ethanol or methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-{4-[3-(4-Methoxyphenyl)acryloyl]phenyl}benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored as a candidate for anticancer drug development due to its ability to inhibit specific molecular targets.
Industry: Potential use in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of N-{4-[3-(4-Methoxyphenyl)acryloyl]phenyl}benzamide involves its interaction with molecular targets such as estrogen receptors. It has been shown to exhibit cytotoxic activity by inhibiting the estrogen receptor alpha (ERα), which is crucial in the proliferation of certain cancer cells . The compound binds to the receptor, preventing the activation of downstream signaling pathways that promote cell growth and survival.
Comparación Con Compuestos Similares
Similar Compounds
Chalcones: Compounds with a similar structure but lacking the benzamide moiety.
Salicylic Acid Derivatives: Compounds with similar biological activities but different structural features.
Uniqueness
N-{4-[3-(4-Methoxyphenyl)acryloyl]phenyl}benzamide is unique due to its combined structural features of chalcones and benzamides, which contribute to its distinct biological activities. Its ability to inhibit estrogen receptor alpha makes it a promising candidate for anticancer research, distinguishing it from other similar compounds .
Propiedades
Número CAS |
531492-71-4 |
|---|---|
Fórmula molecular |
C23H19NO3 |
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
N-[4-[3-(4-methoxyphenyl)prop-2-enoyl]phenyl]benzamide |
InChI |
InChI=1S/C23H19NO3/c1-27-21-14-7-17(8-15-21)9-16-22(25)18-10-12-20(13-11-18)24-23(26)19-5-3-2-4-6-19/h2-16H,1H3,(H,24,26) |
Clave InChI |
ROLWNFIXLKVQHK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-6-[(trimethylstannyl)ethynyl]pyridine](/img/structure/B14230521.png)
![(E,E)-N,N'-(1,2-Phenylene)bis(1-{2-[(prop-2-en-1-yl)oxy]phenyl}methanimine)](/img/structure/B14230533.png)
![6-[5-Amino-6-(dimethylamino)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14230545.png)

![N-phenyl-5-[(2-sulfanylacetyl)amino]pentanamide](/img/structure/B14230564.png)



![N-(4-{[2-(2-Cyanophenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14230586.png)
![Hexanoic acid, 6-[[[[(4-methylphenyl)sulfonyl]amino]oxoacetyl]amino]-](/img/structure/B14230587.png)
![N-[2-(1H-Indol-3-yl)ethyl]-N-(4-oxocyclohexyl)acetamide](/img/structure/B14230595.png)
![5-[5-(10-Iododecyl)thiophen-2-YL]-2-(5-octylthiophen-2-YL)pyridine](/img/structure/B14230602.png)

